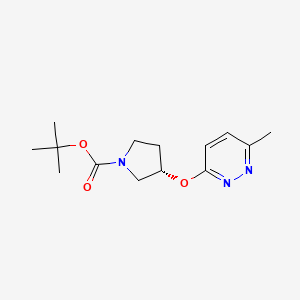

(S)-3-(6-Methyl-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

This compound is a pyrrolidine derivative featuring a tert-butyl ester group at position 1 and a 6-methylpyridazin-3-yloxy substituent at position 3. The (S)-configuration at the pyrrolidine chiral center ensures stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis. The pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) and its 6-methyl group contribute to unique electronic and steric properties, distinguishing it from analogs with pyrimidine, pyridine, or other substituents .

Properties

IUPAC Name |

tert-butyl (3S)-3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-10-5-6-12(16-15-10)19-11-7-8-17(9-11)13(18)20-14(2,3)4/h5-6,11H,7-9H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZILKWVDNDAAZ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(C=C1)O[C@H]2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-(6-Methyl-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C14H21N3O3

- Molecular Weight : 279.34 g/mol

- CAS Number : 1261233-20-8

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases.

Inhibition of Kinases

This compound has been studied for its potential as a kinase inhibitor , specifically targeting various signaling pathways involved in cell proliferation and survival. Kinase inhibitors are vital in cancer therapy as they can disrupt the signaling pathways that promote tumor growth.

The mechanism of action involves the compound's interaction with specific enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases that are crucial for cancer cell signaling pathways. Detailed studies are required to elucidate the exact molecular interactions.

Case Studies

Multiple studies have investigated the biological effects of this compound:

-

Study on Liver Fibrosis :

- A study demonstrated that this compound significantly reduced fibronectin and collagen levels in hepatic cells, indicating its potential in treating liver fibrosis.

- The results showed a dose-dependent decrease in mRNA expression of key fibrosis markers such as COL1A1 and TGFβ1.

-

Cell Proliferation Assays :

- In vitro assays revealed that the compound inhibits cell proliferation in various cancer cell lines, showcasing its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine Ring | A five-membered nitrogen-containing ring that is common in many pharmaceuticals. |

| Carboxylic Acid Group | Provides acidic properties and can participate in hydrogen bonding. |

| Tert-Butyl Ester | Enhances solubility and stability of the compound in biological systems. |

Medicinal Chemistry

The compound has demonstrated potential in medicinal chemistry due to its structural characteristics that enable interactions with biological targets.

Potential Biological Activities:

- Antioxidant Activity: The compound may scavenge free radicals, providing cellular protection against oxidative stress.

- Enzyme Inhibition: It can potentially inhibit specific enzymes, impacting various metabolic pathways.

- Pharmacological Effects: Depending on its interactions with biological targets, it may exhibit therapeutic effects relevant to diseases such as cancer or neurodegenerative disorders.

Interaction Studies

Understanding how (S)-3-(6-Methyl-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester interacts with proteins and nucleic acids is crucial for elucidating its mechanism of action.

Techniques Used:

- Molecular Docking: To predict binding affinities and orientations of the compound with target proteins.

- Biological Assays: To quantitatively evaluate the biological activities mentioned earlier.

Synthesis and Optimization

The synthesis of this compound typically involves several organic synthesis techniques, which may require optimization for yield and purity. The general synthetic pathway includes:

- Formation of the pyrrolidine ring.

- Introduction of the carboxylic acid group.

- Esterification with tert-butanol.

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating various pyrrolidine derivatives, this compound was tested for its ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

Case Study 2: Enzyme Inhibition Assay

A series of enzyme inhibition assays were conducted to assess the compound's effect on specific metabolic enzymes involved in cancer pathways. The results showed that at certain concentrations, the compound inhibited enzyme activity by over 50%, indicating potential therapeutic implications in cancer treatment.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Analysis

- Heterocyclic Core: The target compound’s pyridazine ring (adjacent nitrogens) offers distinct electronic properties compared to pyrimidine () or pyridine (). Pyridazine’s electron-deficient nature may influence reactivity in nucleophilic substitutions or metal-catalyzed couplings. Methyl vs.

- Linkage Type: The ether linkage (O-) in the target compound contrasts with the amino linkage (NH) in . Ethers generally exhibit greater metabolic stability compared to amines, which may undergo oxidation or conjugation .

Steric and Electronic Effects :

Preparation Methods

Chiral Pyrrolidine Intermediate Preparation

The (S)-configured pyrrolidine core is typically derived from enantioselective synthesis or resolution of racemic mixtures. A common approach involves:

-

Asymmetric hydrogenation : Catalytic hydrogenation of pyrroline precursors using chiral catalysts such as Rhodium(I)-(S)-BINAP complexes achieves high enantiomeric excess (ee > 98%).

-

Enzymatic resolution : Lipase-mediated hydrolysis of racemic 3-hydroxypyrrolidine esters selectively yields (S)-3-hydroxypyrrolidine.

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine), producing (S)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester in >90% yield.

Pyridazine Functionalization

The 6-methylpyridazin-3-ol moiety is prepared through:

-

Chloropyridazine synthesis : Nitration and reduction of 3-chloro-6-methylpyridazine, followed by diazotization and hydrolysis to yield 3-hydroxy-6-methylpyridazine.

-

Direct methylation : Methylation of pyridazin-3-ol derivatives using methyl iodide and potassium carbonate in dimethylformamide (DMF).

Ether Bond Formation: Key Methodologies

Mitsunobu Reaction

The Mitsunobu reaction is widely employed to form the ether bond while preserving stereochemistry:

Nucleophilic Substitution

Alternative methods use activated pyridazine derivatives:

-

Chloride displacement : Reaction of 3-chloro-6-methylpyridazine with (S)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester in the presence of NaH (60% dispersion) in DMF at 80°C.

-

Base selection : Potassium tert-butoxide enhances nucleophilicity but may risk racemization; NaH minimizes this risk.

Optimization Strategies

Stereochemical Integrity

Purification Techniques

-

Flash chromatography : Silica gel elution with ethyl acetate/hexane (1:3) removes triphenylphosphine oxide byproducts.

-

Crystallization : Recrystallization from ethanol/water mixtures enhances enantiomeric purity to >99.5% ee.

Analytical Characterization

Spectroscopic Data

Comparative Yield Analysis

| Method | Conditions | Yield | ee (%) |

|---|---|---|---|

| Mitsunobu | DEAD, PPh₃, THF, 0°C | 82% | 99.8 |

| Nucleophilic substitution | NaH, DMF, 80°C | 68% | 98.5 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Environmental Impact

-

Solvent selection : Replacement of DMF with cyclopentyl methyl ether (CPME) lowers toxicity and improves biodegradability.

Challenges and Mitigations

Racemization Risks

Q & A

Q. Basic

- NMR spectroscopy : 1H and 13C NMR to confirm the Boc group (distinct singlet at ~1.4 ppm for tert-butyl protons) and pyridazine/pyrrolidine ring connectivity.

- Chiral HPLC : To verify enantiomeric purity of the (S)-configuration.

- Mass spectrometry (HRMS) : For molecular weight validation.

- IR spectroscopy : To identify carbonyl (C=O) and ether (C-O-C) functional groups .

How can researchers optimize the stereochemical purity of the (S)-enantiomer during synthesis?

Q. Advanced

- Asymmetric catalysis : Use chiral palladium or organocatalysts in coupling reactions to favor the (S)-enantiomer.

- Kinetic resolution : Employ enzymes or chiral bases to selectively react with the undesired enantiomer.

- Chiral auxiliaries : Temporarily attach a chiral group to the pyrrolidine ring, later removed under mild conditions .

What strategies mitigate side reactions when introducing the pyridazin-3-yloxy group to the pyrrolidine ring?

Q. Advanced

- Protecting group strategy : Boc protection of the pyrrolidine nitrogen prevents unwanted alkylation or oxidation.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF, DCM) to enhance nucleophilicity of the pyridazine oxygen.

- Catalytic systems : Palladium-based catalysts (e.g., Pd(OAc)₂) can facilitate efficient coupling while minimizing byproducts .

What are the solubility properties of this compound, and how do they influence reaction solvent selection?

Q. Basic

- Low aqueous solubility : Predicted logP >2 (lipophilic due to tert-butyl and pyridazine groups).

- Preferred solvents : Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) for reactions.

- Purification : Use hexane/ethyl acetate mixtures for column chromatography .

How to address discrepancies in spectroscopic data between theoretical predictions and experimental results?

Q. Advanced

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values.

- 2D NMR techniques : HSQC and HMBC to resolve ambiguities in proton-carbon correlations.

- Controlled degradation studies : Identify impurities (e.g., hydrolyzed Boc groups) via LC-MS .

What are the key stability considerations for storing this compound?

Q. Basic

- Hydrolysis sensitivity : Store under anhydrous conditions (desiccator, inert gas) at -20°C.

- Light and temperature : Protect from UV light and avoid prolonged exposure to room temperature to prevent Boc group cleavage .

How to design a kinetic study to evaluate the compound's reactivity in nucleophilic substitution reactions?

Q. Advanced

- Variable-concentration experiments : Monitor reaction rates via HPLC at different nucleophile concentrations.

- Eyring analysis : Measure rate constants at multiple temperatures to determine activation parameters (ΔH‡, ΔS‡).

- Solvent effects : Test in solvents of varying polarity (e.g., DCM vs. acetonitrile) to assess transition-state stabilization .

What analytical techniques confirm the successful removal of protecting groups (e.g., Boc) post-synthesis?

Q. Basic

- TLC and NMR : Loss of the tert-butyl signal (1.4 ppm) and appearance of a free amine peak.

- Mass spectrometry : Molecular weight reduction by 100 Da (Boc group removal).

- Acid-base titration : Quantify free amine groups post-deprotection .

How can computational chemistry aid in predicting the compound's reactivity in catalytic cycles?

Q. Advanced

- DFT calculations : Model transition states for reactions (e.g., oxidative addition in palladium catalysis) to optimize ligand selection.

- Molecular docking : Predict binding affinities with enzyme targets for biological studies.

- Solvent modeling : COSMO-RS simulations to predict solubility and reaction yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.